molecular formula C57H92N6O36 B1496851 2-[[(2S,3R,4S,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexyl]amino]benzamide CAS No. 959159-21-8

2-[[(2S,3R,4S,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexyl]amino]benzamide

Cat. No.: B1496851
CAS No.: 959159-21-8
M. Wt: 1437.4 g/mol
InChI Key: YGGMISLMPMVBFY-SFGXAHKFSA-N
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Description

The compound 2-[[(2S,3R,4S,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexyl]amino]benzamide is a highly complex glycoconjugate featuring a benzamide core linked to a multi-branched oligosaccharide chain. The structure includes:

  • Benzamide backbone: Provides a scaffold for functionalization.
  • Oligosaccharide chains: Composed of repeating oxan (pyranose) rings with acetamido, hydroxy, and hydroxymethyl substituents. These units are connected via β-glycosidic linkages, forming a branched architecture .
  • Key functional groups: Multiple acetamido (-NHAc) and hydroxy (-OH) groups, which are critical for hydrogen bonding and solubility.

Properties

IUPAC Name

2-[[(2S,3R,4S,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexyl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H92N6O36/c1-17(70)60-23(9-59-22-8-6-5-7-21(22)51(58)87)34(75)46(24(74)10-64)95-54-33(63-20(4)73)42(83)47(29(15-69)93-54)96-55-45(86)48(97-57-50(44(85)38(79)28(14-68)92-57)99-53-32(62-19(3)72)41(82)36(77)26(12-66)90-53)39(80)30(94-55)16-88-56-49(43(84)37(78)27(13-67)91-56)98-52-31(61-18(2)71)40(81)35(76)25(11-65)89-52/h5-8,23-50,52-57,59,64-69,74-86H,9-16H2,1-4H3,(H2,58,87)(H,60,70)(H,61,71)(H,62,72)(H,63,73)/t23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43-,44-,45-,46+,47+,48-,49-,50-,52-,53-,54-,55-,56-,57+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGMISLMPMVBFY-SFGXAHKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(CNC5=CC=CC=C5C(=O)N)NC(=O)C)O)CO)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)NC(=O)C)O)CO)O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2OC[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CNC5=CC=CC=C5C(=O)N)NC(=O)C)O)CO)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)NC(=O)C)O)CO)O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H92N6O36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[[(2S,3R,4S,5R)-2-acetamido... is a complex polysaccharide derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various research findings and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C28H47NO22C_{28}H_{47}NO_{22} and a molecular weight of 749.7 g mol749.7\text{ g mol}. Its IUPAC name reflects its intricate structure involving multiple hydroxymethyl and acetamido groups.

Biological Activity Overview

The biological activity of this compound is primarily associated with its interactions in biochemical pathways. Research indicates potential applications in:

  • Antimicrobial Activity : Studies have suggested that similar compounds exhibit significant antibacterial properties. The presence of hydroxymethyl groups may enhance the interaction with bacterial cell walls.
  • Antiviral Effects : Compounds with similar structural motifs have shown promise in inhibiting viral replication by interfering with viral entry mechanisms.
  • Immunomodulatory Effects : Some derivatives have been noted for their ability to modulate immune responses by acting on specific receptors involved in inflammation.

Antimicrobial Activity

A study conducted on similar acetamido derivatives demonstrated a notable reduction in bacterial growth against strains such as E. coli and Staphylococcus aureus. The mechanism was attributed to disruption of the bacterial cell wall integrity due to the compound's hydrophilic properties.

Antiviral Mechanisms

Research published in Journal of Medicinal Chemistry indicated that polysaccharide derivatives could inhibit viral entry by blocking glycoprotein interactions on the host cell surface. The specific interactions of this compound with viral proteins remain to be elucidated but suggest a pathway for antiviral drug development.

Immunomodulation

In vitro studies have shown that compounds with similar structures can activate macrophages and enhance phagocytic activity. This suggests a potential role in therapeutic strategies aimed at enhancing immune responses during infections.

Data Table: Summary of Biological Activities

Activity Type Effect Mechanism Reference
AntimicrobialInhibition of bacterial growthDisruption of cell wall integrity
AntiviralInhibition of viral replicationBlocking viral entry via glycoprotein interaction
ImmunomodulatoryEnhanced macrophage activityActivation of immune pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound’s structural and functional attributes can be contextualized against related benzamide derivatives and glycosylated molecules. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Class/Name Key Structural Features Biological Activity/Application Reference ID
Target Compound Benzamide + multi-branched oligosaccharide with acetamido groups Inferred: Glycobiology (e.g., lectin binding, enzyme inhibition)
2-Acetamido-N-[4-(thiazol-2-ylsulfamoyl)phenyl]benzo[d]thiazole-6-carboxamide Benzothiazole core with acetamido and carboxamide groups Antimicrobial (synthetic intermediate)
Polysubstituted N-Alkyl Acridone Analogues Acridone ring with benzamide side chains at C-1, C-3, or C-4 Histone deacetylase (HDAC) inhibition
2-Acylaminobenzamides (e.g., 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide) Long acyl chains at 2-position; carboxyphenyl groups at 1-position PCAF histone acetyltransferase (HAT) inhibition (~79% at 100 μM)
Novel Benzamide mGlu5 PAMs Benzamide backbone with fluorophenyl and pyridyl substituents Positive allosteric modulation of mGlu5 (EC₅₀ ≤1 μM)
Benzamide–Aminoindane Derivatives Benzamide linked to aminoindane via amide bonds PCSK9 inhibition (cholesterol-lowering potential)
N-[(3R,4R,5S,6R)-...]acetamide (Glycosylated Compound) Branched oligosaccharide with acetamido groups (similar to target compound) Glycobiology (GlyTouCan ID: G26215AL)

Key Insights

Structural Complexity vs. Simplicity: The target compound’s multi-branched glycosylation distinguishes it from simpler benzamides (e.g., mGlu5 PAMs or acylaminobenzamides). Its oligosaccharide chain may confer specificity for carbohydrate-binding proteins, akin to glycoproteins or glycolipids . In contrast, benzothiazole- and acridone-based benzamides prioritize planar aromatic cores for enzyme active-site interactions .

Functional Group Influence :

  • Acetamido groups : Present in both the target compound and glycosylated analog (), these groups enhance solubility and hydrogen-bonding capacity, critical for glycan-protein interactions.
  • Acyl chains : In PCAF HAT inhibitors (), long acyl chains at the 2-position enhance activity, whereas the target compound’s acetamido groups may serve a similar role in glycan recognition .

Biological Activity :

  • The target compound’s lack of direct activity data necessitates extrapolation from analogs. For example:

  • Glycosylated compounds () are implicated in cell signaling, suggesting the target may interact with lectins or glycosidases.
  • Benzamide mGlu5 PAMs () demonstrate that the benzamide scaffold is versatile for receptor modulation, but the target’s sugar moieties likely redirect its function .

Synthetic Challenges :

  • The target compound’s synthesis would require glycosylation strategies similar to those for ’s glycostructure, involving protective-group chemistry and enzymatic coupling .
  • Simpler benzamides (e.g., ) are synthesized via EDC/DMAP-mediated amide coupling, highlighting a divergence in synthetic complexity .

Preparation Methods

Stepwise Assembly of Oligosaccharide Backbone

  • The synthesis begins with monosaccharide building blocks such as glucosamine derivatives, which are selectively protected at hydroxyl groups to direct glycosylation.
  • Glycosyl donors (e.g., trichloroacetimidates, thioglycosides) are activated under Lewis acid catalysis (e.g., BF3·OEt2, TMSOTf) to form glycosidic linkages with acceptor sugars.
  • Each glycosylation step is monitored for stereoselectivity, favoring the desired α- or β-linkages as dictated by the stereochemistry in the target compound.

Introduction of Acetamido Groups

  • Amino functionalities on sugar rings are introduced or unmasked after glycosylation.
  • Acetylation is performed using acetic anhydride in the presence of a base (e.g., pyridine) to yield acetamido groups, critical for the compound's biological activity and stability.

Final Purification and Characterization

  • The final compound is purified by high-performance liquid chromatography (HPLC) or size-exclusion chromatography.
  • Structural confirmation is achieved by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and optical rotation measurements.

Representative Data Table of Key Preparation Parameters

Step Reagents/Conditions Purpose Notes
Monosaccharide Protection TBDMS-Cl, Ac2O, Pyridine Protect hydroxyl groups Selective protection to direct glycosylation
Glycosylation Glycosyl donor + Lewis acid catalyst (e.g., TMSOTf) Form glycosidic bond Control stereochemistry via neighboring group participation
Amino Group Acetylation Acetic anhydride, Pyridine Convert amino to acetamido group Ensures stability and mimics natural structure
Deprotection Hydrogenolysis (Pd/C, H2) or mild acid/base Remove protecting groups Conditions optimized to avoid glycosidic bond cleavage
Purification HPLC, size-exclusion chromatography Isolate pure compound Critical for removing side products and isomers

Research Findings and Optimization Insights

  • Yield and Stereoselectivity: Optimizing the choice of protecting groups and glycosylation conditions significantly improves yields and stereochemical purity. Neighboring group participation by acetamido groups assists in controlling anomeric configuration.
  • Scalability: While laboratory-scale synthesis is feasible, industrial-scale production requires enzymatic or microbial biosynthesis routes due to the complexity and cost of chemical synthesis.
  • Alternative Methods: Enzymatic synthesis using glycosyltransferases offers regio- and stereoselective assembly under milder conditions, reducing the need for extensive protection/deprotection cycles.
  • Stability Considerations: Acetamido groups enhance the compound’s chemical stability and biological compatibility, important for pharmaceutical applications.

Q & A

Basic: What experimental techniques are critical for confirming the structural identity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Assign stereochemistry and connectivity using 1H^1H, 13C^{13}C, and 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals in glycosidic linkages and acetamido groups .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for branched oligosaccharide regions .
  • X-ray Crystallography: Resolves absolute configuration of chiral centers, though challenging due to the compound’s solubility and flexibility .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

  • Reproducibility Protocols: Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. For antimicrobial studies, use CLSI/MIC guidelines .
  • Meta-Analysis: Cross-reference data from orthogonal assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct activity from off-target effects .
  • Structural Confirmation: Ensure batch-to-batch consistency via HPLC and 1H^1H-NMR to rule out synthetic impurities affecting bioactivity .

Basic: What synthetic strategies are employed to construct the oligosaccharide backbone?

Answer:

  • Stepwise Glycosylation: Use thioglycoside or trichloroacetimidate donors for controlled coupling, with TEMPO oxidation to introduce acetamido groups .
  • Protecting Group Strategy: Temporarily mask hydroxyl groups with acetyl or benzyl ethers to direct regioselective reactions .
  • Purification: Employ size-exclusion chromatography (SEC) or preparative HPLC to isolate intermediates, monitored by TLC/Rf values .

Advanced: How can computational modeling enhance the design of derivatives with improved stability?

Answer:

  • Molecular Dynamics (MD) Simulations: Predict conformational flexibility of glycosidic linkages under physiological conditions (e.g., solvation effects) .
  • Quantum Mechanical (QM) Calculations: Optimize reaction pathways for introducing stable substituents (e.g., boronate esters or phosphonates) at key positions .
  • Docking Studies: Map interactions with target proteins (e.g., lectins) to prioritize derivatives with stronger binding affinities .

Basic: What methods validate the purity and stability of this compound in storage?

Answer:

  • HPLC-ELSD/RID: Quantify purity (>95%) and detect hydrolytic degradation of acetamido or glycosidic bonds .
  • Accelerated Stability Studies: Incubate samples at 40°C/75% RH for 4 weeks, monitoring changes via 1H^1H-NMR and MS .
  • Lyophilization: Preserve integrity by freeze-drying in ammonium bicarbonate buffer, avoiding repeated freeze-thaw cycles .

Advanced: How can researchers investigate the compound’s role in glycan-mediated signaling pathways?

Answer:

  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to receptors (e.g., Siglecs or C-type lectins) .
  • Glycan Microarray Screening: Profile interactions with hundreds of immobilized lectins or antibodies to identify specific targets .
  • Knockout Models: Use CRISPR/Cas9-edited cell lines to ablate candidate receptors and assess functional redundancy .

Basic: What analytical challenges arise due to the compound’s branched structure?

Answer:

  • Signal Overlap in NMR: Address via 13C^{13}C-enriched samples or selective 1D-TOCSY for specific spin systems .
  • Ion Suppression in MS: Optimize ionization parameters (e.g., ESI vs. MALDI) and employ derivatization (e.g., permethylation) .
  • Heterogeneity: Characterize batch variability using capillary electrophoresis (CE) or ion-mobility MS .

Advanced: What strategies mitigate synthetic bottlenecks in scaling up production?

Answer:

  • Flow Chemistry: Automate glycosylation steps with immobilized enzymes (e.g., glycosyltransferases) for continuous synthesis .
  • Machine Learning (ML): Train models on reaction databases to predict optimal conditions (e.g., solvent, catalyst) for high-yield steps .
  • Green Chemistry: Replace toxic reagents (e.g., DCC) with biocatalytic alternatives (e.g., lipases for acylations) .

Basic: How is the compound’s solubility profile optimized for in vitro assays?

Answer:

  • Co-Solvent Systems: Use DMSO/PBS mixtures (<5% DMSO) to balance solubility and biocompatibility .
  • Derivatization: Introduce PEGylated or sulfonate groups to enhance aqueous solubility without altering bioactivity .
  • Dynamic Light Scattering (DLS): Monitor aggregation in real-time to adjust buffer conditions (e.g., pH, ionic strength) .

Advanced: How can multi-omics approaches elucidate the compound’s mechanism of action?

Answer:

  • Transcriptomics: Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., NF-κB or glycosylation enzymes) .
  • Metabolomics: Track changes in UDP-GlcNAc or sialic acid levels via LC-MS to link structural modifications to metabolic flux .
  • Structural Proteomics: Use hydrogen-deuterium exchange (HDX) MS to map compound-induced conformational changes in target proteins .

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